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Compound of Interest

Compound Name: 2-Phenyladamantane

Cat. No.: B189775

The biological activity of 2-phenyladamantane derivatives can be significantly influenced by
the nature and position of substituents on both the phenyl ring and the adamantane core. The
following tables summarize the in vitro biological activities of various adamantane derivatives,
providing a quantitative measure of their potency against different biological targets.

Anticancer Activity

Adamantane derivatives have shown promising results as anticancer agents, often targeting
sigma receptors which are overexpressed in various tumor cells.[1]

Table 1: In Vitro Antiproliferative Activity of Adamantane Phenylalkylamines[2][3]
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Compound ID Cancer Cell Line ICs0 (M)
2a Prostate (PC3) 153+1.2
Pancreas (BxPC-3) 12.1+£0.9

Ovarian (OVCAR-5) 18.7+15

3a Prostate (PC3) 189+1.7
Pancreas (BxPC-3) 145+1.1

Ovarian (OVCAR-5) 22.4+2.0

da Prostate (PC3) 8.5+£0.7
Pancreas (BxPC-3) 6.2+0.5

Leukemia (HL-60) 41+0.3

Ovarian (OVCAR-5) 9.8+0.8

4c Prostate (PC3) 124+1.0
Pancreas (BxPC-3) 9.7+£0.8

4d Prostate (PC3) 11.8+0.9
Pancreas (BxPC-3) 8.9+0.7

de Prostate (PC3) 10.2+0.8

Pancreas (BxPC-3)

7.5+0.6

Data presented as mean * standard deviation.

Sigma Receptor Binding Affinity

The affinity of these compounds for sigma-1 (01) and sigma-2 (o2) receptors is a key indicator

of their potential mechanism of action in cancer cells.

Table 2: Sigma Receptor and Sodium Channel Binding Affinities (Ki, nM)[2][3]
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Compound ID o1 Receptor Ki o2 Receptor Ki S-odium-ChanneI
(nM) (nM) Site 2 Ki (nM)

2a 150 £ 12 857 >10,000

3a 120+ 10 70+ 6 >10,000

4a 252 15+1 1500 £ 120

4c 45+ 4 303 >10,000

4d 383 25+2 >10,000

4de 302 202 8500 = 700

Data presented as mean + standard deviation.

Antimicrobial Activity

Certain adamantane derivatives have also been investigated for their antimicrobial properties.

Table 3: In Vitro Antimicrobial Activity of Adamantane Derivatives (MIC, pg/mL)[4]

Compound ID S. epidermidis ATCC 12228 C. albicans ATCC 10231
9 62.5 125
14 125 250
15 62.5 125
19 125 250

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Adamantane Phenylalkylamines[2][3]

A general procedure for the synthesis of adamantane phenylalkylamines involves a multi-step

process. For instance, the synthesis of compound 4a is described as follows:
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» Grignard Reaction: 1-Adamantanecarbonitrile is reacted with a suitable phenylmagnesium
bromide derivative in anhydrous THF to yield the corresponding diaryl(1-
adamantyl)methanol.

e Reduction: The resulting tertiary alcohol is then reduced using a reducing agent like sodium
borohydride in trifluoroacetic acid to afford the diaryl(1-adamantyl)methane.

o Formylation and Reduction: The product is subsequently formylated and reduced to
introduce the aminoalkyl chain, yielding the final adamantane phenylalkylamine.

In Vitro Antiproliferative Assay[2][3]

The antiproliferative activity of the synthesized compounds is typically evaluated using the
sulforhodamine B (SRB) assay.

o Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 hours).

o Cell Fixation and Staining: Following incubation, the cells are fixed with trichloroacetic acid
and stained with SRB dye.

o Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to
determine cell viability. The ICso value, the concentration at which 50% of cell growth is
inhibited, is then calculated.

Sigma Receptor Binding Assays[2][3]

Radioligand binding assays are employed to determine the affinity of the compounds for sigma
receptors.

e Membrane Preparation: Membranes are prepared from tissues or cells expressing the target
receptors (e.g., guinea pig brain for o1 and rat liver for o2).

¢ Binding Reaction: The membranes are incubated with a specific radioligand (e.g., --INVALID-
LINK---pentazocine for o1 and [?BH]DTG for 02) and varying concentrations of the test
compounds.
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e Separation and Counting: The bound and free radioligands are separated by rapid filtration,
and the radioactivity of the bound fraction is measured using a scintillation counter.

o Data Analysis: The Ki values are calculated from the ICso values using the Cheng-Prusoff
equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in
understanding the mechanism of action and the research methodology.

Putative Signaling Pathway for Anticancer Activity
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Caption: Putative signaling pathway of 2-phenyladamantane derivatives in cancer cells.
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General Experimental Workflow
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Caption: General workflow for the synthesis and biological evaluation of derivatives.

In conclusion, 2-phenyladamantane derivatives represent a promising class of compounds
with significant potential for the development of novel therapeutics, particularly in the field of
oncology. The structure-activity relationship data suggests that modifications to the
phenylalkylamine side chain can significantly impact both the potency and selectivity of these
compounds. Further research focusing on optimizing the pharmacokinetic and
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pharmacodynamic properties of these derivatives is warranted to advance them towards
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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